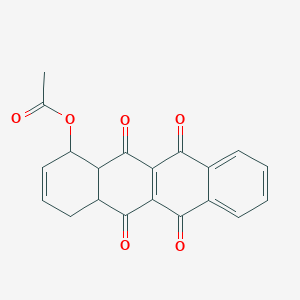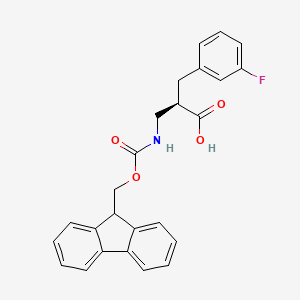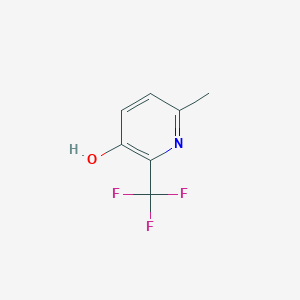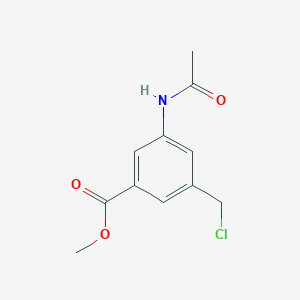
4-(3-Chloropropyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropyl)morpholin-3-one is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of morpholine, characterized by the presence of a chloropropyl group attached to the nitrogen atom and a ketone group on the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)morpholin-3-one typically involves the reaction of morpholine with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Chloropropyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives, which can further undergo various chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted morpholine derivatives.
- Oxidation reactions produce oxidized morpholine compounds with additional functional groups.
- Reduction reactions result in alcohol derivatives of morpholine .
Aplicaciones Científicas De Investigación
4-(3-Chloropropyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropyl)morpholin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
4-(3-Chloropropyl)morpholine: Similar in structure but lacks the ketone group, which affects its reactivity and applications.
4-(3-Bromopropyl)morpholin-3-one: Similar but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
4-(3-Chloropropyl)morpholin-4-ol:
Uniqueness: 4-(3-Chloropropyl)morpholin-3-one is unique due to the presence of both a chloropropyl group and a ketone group on the morpholine ring.
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)morpholin-3-one |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2 |
Clave InChI |
VERRRKLDHNUNRW-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)








![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)




